molecular formula C9H9NO4 B3048948 5,6-Dihydroxyindoline-2-carboxylic acid CAS No. 18791-20-3

5,6-Dihydroxyindoline-2-carboxylic acid

Cat. No. B3048948
CAS RN: 18791-20-3
M. Wt: 195.17 g/mol
InChI Key: JDWYRSDDJVCWPB-UHFFFAOYSA-N
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Description

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is an intermediate in the biosynthesis of melanin . It is one of the building blocks of eumelanin, an irregular heteropolymer and the most common form of melanin . Eumelanin has potential applications in organic electronics and bioelectronics .


Synthesis Analysis

The key methods for the synthesis of 5,6-dihydroxyindole-2-carboxylic acid have been published over the past 8 years (2012–2020) . The classical Fischer indole synthesis is used by rearrangement of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester into indole-2-carboxylic acid ethyl ester by heating in polyphosphoric acid .


Molecular Structure Analysis

DHICA forms two-dimensional (2D) self-assembled structures governed by intermolecular interactions . These structures are dominated by the hydrogen bonding of carboxylic acid dimers, and a variety of 2D architectures are formed due to the multiple weak interactions of the catechol group .


Chemical Reactions Analysis

The hydroxyl group in DHICA allows for redox reactions, caused by oxidation via O2 exposure, resulting in molecular rearrangement . The susceptibility of the molecules to oxidation is affected by their self-assembled molecular network architectures .


Physical And Chemical Properties Analysis

The physical and chemical properties of DHICA are significantly influenced by its ability to form various 2D architectures through self-assembly . The carboxylation of DHICA has a significant effect on the physical properties of the molecules .

Scientific Research Applications

Organic Electronics and Bioelectronics

DHICA’s self-assembly behavior makes it intriguing for applications in organic electronics and bioelectronics:

Photoprotective Amides

Recent studies have investigated DHICA carboxamides and their potential photoprotective properties:

Tyrosinase Enzyme Activity

DHICA plays a role in tyrosinase enzymatic reactions:

Safety and Hazards

As per the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions of research on DHICA could involve further investigation of its self-assembled structures to understand the self-assembly of more complex biomolecular systems . Given its potential applications in organic electronics and bioelectronics, there is also scope for exploring its use in these fields .

properties

IUPAC Name

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWYRSDDJVCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408516
Record name 5,6-dihydroxyindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxyindoline-2-carboxylic acid

CAS RN

18791-20-3
Record name 5,6-dihydroxyindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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